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Executive Summary
SR14150, also known as AT-200, is a moderately selective nociceptin/orphanin FQ (NOP)

receptor agonist that also exhibits partial agonist activity at the µ-opioid receptor.[1][2] In vivo

studies have primarily focused on its antinociceptive and antiallodynic effects, particularly in

models of chronic pain. This document provides a technical guide to the in vivo experimental

protocols used to characterize SR14150 and details its dual-receptor signaling mechanism. It is

important to note that publicly available literature does not contain quantitative pharmacokinetic

data such as Cmax, Tmax, AUC, or bioavailability for SR14150.

Data Presentation
As of the latest available data, comprehensive quantitative pharmacokinetic parameters for

SR14150 in vivo have not been published. Therefore, a summary table for these metrics

cannot be provided. Research has predominantly centered on the pharmacodynamic outcomes

of SR14150 administration.

Experimental Protocols
The in vivo assessment of SR14150 has been conducted in rodent models, primarily mice, to

evaluate its effects on pain perception. The following methodologies are representative of the

key experiments cited in the literature.

Animal Models and Study Design
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Subjects: Male mice are commonly used for in vivo studies of SR14150.[1] For chronic pain

investigations, the spinal nerve ligation (SNL) model is employed to induce neuropathic pain

states.[1]

Administration: SR14150 is typically administered subcutaneously at doses ranging from 3 to

10 mg/kg.[1]

Control Groups: A vehicle control group is used as a baseline. Morphine (e.g., 10 mg/kg)

often serves as a positive control for analgesia.[1]

Antagonist Studies: To elucidate the mechanism of action, studies may include pretreatment

with specific receptor antagonists. Naloxone is used to block µ-opioid receptors, and SB-

612111 is used to block NOP receptors.[1]

Pharmacodynamic Assessment
Antinociception (Acute Pain): The tail-flick test is a common assay to measure the response

to a thermal pain stimulus. An increase in tail-flick latency is indicative of an antinociceptive

effect.[1]

Antiallodynia (Chronic Pain): Mechanical allodynia is assessed using von Frey

monofilaments. An increase in the paw withdrawal threshold in SNL mice suggests an

antiallodynic effect.[1]

Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the in vivo

effects of SR14150 in a model of chronic pain.
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In vivo experimental workflow for SR14150.

Signaling Pathway of SR14150
The diagram below depicts the dual agonist activity of SR14150 at both the NOP and µ-opioid

receptors, which are G-protein coupled receptors (GPCRs).
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Dual signaling mechanism of SR14150.

Conclusion
SR14150 is a bifunctional molecule that acts on both NOP and µ-opioid receptors, leading to

distinct in vivo effects on pain perception.[1][2] Its antiallodynic properties appear to be

mediated by the NOP receptor, while its antinociceptive effects are linked to µ-opioid receptor

activation.[1] The lack of public pharmacokinetic data highlights an area for future research that

would be critical for the further development of SR14150 as a potential therapeutic agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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